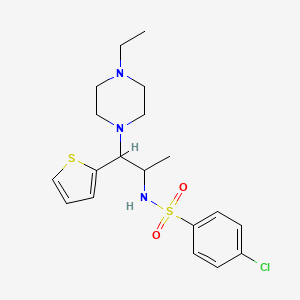
4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26ClN3O2S2 and its molecular weight is 428.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. It features a complex structure with a benzene sulfonamide core, a chloro substituent, an ethylpiperazine moiety, and a thiophene ring. This compound is of interest due to its potential biological activities, particularly in pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C20H26ClN3O2S, with a molecular weight of approximately 392.0 g/mol. The structure can be represented as follows:
Synthesis
The synthesis typically involves multi-step organic reactions that start with 4-chlorobenzoic acid, which is converted to 4-chlorobenzoyl chloride. This intermediate then reacts with the appropriate amine under basic conditions to yield the desired sulfonamide product.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as receptors or enzymes. It may function as a ligand for G-protein coupled receptors (GPCRs) or inhibit enzymes involved in various metabolic pathways.
Pharmacological Properties
Research indicates that compounds similar to this sulfonamide exhibit a range of pharmacological activities, including:
- Anticancer Activity : Some studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
- Antimicrobial Activity : Sulfonamides are historically known for their antibacterial properties. This compound may also exhibit activity against certain bacterial strains .
Comparative Analysis with Similar Compounds
To understand its unique properties, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide | Structure | Anticancer, Antimicrobial |
| 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)benzenesulfonamide | Structure | Anti-inflammatory |
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various sulfonamide derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications for breast cancer treatment .
Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial activity of related piperazine derivatives demonstrated their effectiveness against multiple bacterial strains, indicating that compounds containing the piperazine moiety may enhance antimicrobial properties due to their structural characteristics .
Study 3: Enzyme Inhibition
Virtual screening studies have shown that piperazine derivatives can inhibit human acetylcholinesterase, suggesting that compounds like this compound may also possess similar inhibitory effects on metabolic enzymes .
Properties
IUPAC Name |
4-chloro-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2S2/c1-3-22-10-12-23(13-11-22)19(18-5-4-14-26-18)15(2)21-27(24,25)17-8-6-16(20)7-9-17/h4-9,14-15,19,21H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXASRDYBXJAOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














